molecular formula C6H11N3O B8773342 2-(4-Amino-3-methyl-pyrazol-1-yl)-ethanol

2-(4-Amino-3-methyl-pyrazol-1-yl)-ethanol

Cat. No.: B8773342
M. Wt: 141.17 g/mol
InChI Key: IRRZOHHDQNQJAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Amino-3-methyl-pyrazol-1-yl)-ethanol is a useful research compound. Its molecular formula is C6H11N3O and its molecular weight is 141.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

2-(4-amino-3-methylpyrazol-1-yl)ethanol

InChI

InChI=1S/C6H11N3O/c1-5-6(7)4-9(8-5)2-3-10/h4,10H,2-3,7H2,1H3

InChI Key

IRRZOHHDQNQJAY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To solution of 3-methyl-4-nitropyrazol-1-yl-acetic acid methylester (ChemCollect, Remscheid, Germany, 297 mg, 1.491 mmol) in THF (12 ml) cooled with an ice-bath was added a 1 M solution of lithium aluminium hydride in THF (1.5 ml, 1.5 mmol). The reaction mixture was stirred 1 h at rt then was added more of the reducing reagent (0.75 ml, 0.75 mmol), stirring 2 h at rt, (1.5 ml, 1.5 mmol), stirring 45 min, (2 ml, 2 mmol) and the reaction mixture was stirred 17 h at rt before being quenched with water and taken in EtOAc. The suspension was filtered and the solid washed with EtOAc. The filtrate was dried over Na2SO4, filtered and evaporated to give crude brown solid. (HPLC: tR 0.85 min (Method A); M+H=142 MS-ES)
Quantity
297 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
reagent
Quantity
0.75 mL
Type
reactant
Reaction Step Three

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